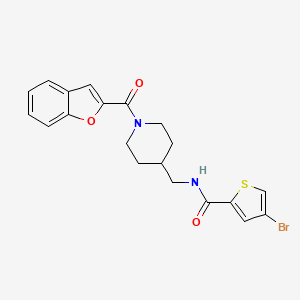

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide is a synthetic small molecule characterized by a benzofuran-piperidine core linked to a 4-bromothiophene carboxamide group. The benzofuran moiety (a fused bicyclic aromatic system) contributes to π-π stacking interactions, while the piperidine ring introduces conformational flexibility. The 4-bromothiophene carboxamide substituent provides both steric bulk and electronic modulation due to the bromine atom’s electronegativity.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c21-15-10-18(27-12-15)19(24)22-11-13-5-7-23(8-6-13)20(25)17-9-14-3-1-2-4-16(14)26-17/h1-4,9-10,12-13H,5-8,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECFMEDCBCSERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran-Piperidine Cores

- N-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide (CAS: 1235001-42-9) Structural difference: Replaces the 4-bromothiophene-2-carboxamide group with a 2-bromobenzamide. Impact: The benzene ring (vs. Molecular formula: C₂₂H₂₁BrN₂O₃ (vs. C₂₁H₂₀BrN₂O₃S for the target compound) .

N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

Piperidin-4-yl Carboxamides with Varied Aromatic Substituents

- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl) Structural difference: Uses a phenyl group and furan-2-carboxamide instead of bromothiophene. This compound is a potent opioid receptor agonist, highlighting how minor structural changes can drastically alter pharmacological profiles .

- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl fentanyl) Structural difference: Substitutes the carboxamide with a butanamide chain and fluorophenyl group.

Brominated Aromatic Carboxamides

- 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Structural difference: Features a bromophenyl-thioethyl group and dihydropyridine core. Impact: The dihydropyridine core enables redox activity, while the bromophenyl group mimics the electronic effects of the target compound’s bromothiophene .

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on ’s analogue with similar substituents.

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for bromothiophene) and amide bond formation, akin to methods in and .

- Metabolic Stability : Bromine and thiophene may reduce CYP450-mediated oxidation compared to furan or phenyl groups in analogues .

- Binding Interactions : The bromothiophene’s sulfur atom could engage in weak hydrogen bonds, a feature absent in bromobenzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.